molecular formula C15H21N3O3 B4454188 N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide

Cat. No.: B4454188
M. Wt: 291.35 g/mol
InChI Key: LLFWZEDBEYUQJO-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a furanone moiety, and a carboxamide group, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method is the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

The furanone moiety can be synthesized through the cyclization of a suitable precursor, such as a 4,5,5-trimethyl-2-oxo-3-pentenoic acid derivative. The final step involves coupling the pyrazole and furanone intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide is unique due to its combination of a pyrazole ring, a furanone moiety, and a carboxamide group. This structural complexity allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-9-8-10(2)18(17-9)7-6-16-13(19)12-11(3)15(4,5)21-14(12)20/h8H,6-7H2,1-5H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLFWZEDBEYUQJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=C(C(OC2=O)(C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 2
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4,5,5-trimethyl-2-oxofuran-3-carboxamide

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